molecular formula C5H11ISn B14178244 (1-Iodoethenyl)(trimethyl)stannane CAS No. 857349-87-2

(1-Iodoethenyl)(trimethyl)stannane

Cat. No.: B14178244
CAS No.: 857349-87-2
M. Wt: 316.76 g/mol
InChI Key: WAORGDWXVMJUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Iodoethenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and an iodoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Iodoethenyl)(trimethyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of trimethyltin chloride with an iodoethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (1-Iodoethenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium or nickel catalysts are often employed to facilitate coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield organotin amides, while coupling reactions produce complex organic frameworks .

Scientific Research Applications

(1-Iodoethenyl)(trimethyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Iodoethenyl)(trimethyl)stannane involves its ability to act as an electrophile, facilitating various chemical reactions. The tin atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: (1-Iodoethenyl)(trimethyl)stannane is unique due to the presence of the iodoethenyl group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

857349-87-2

Molecular Formula

C5H11ISn

Molecular Weight

316.76 g/mol

IUPAC Name

1-iodoethenyl(trimethyl)stannane

InChI

InChI=1S/C2H2I.3CH3.Sn/c1-2-3;;;;/h1H2;3*1H3;

InChI Key

WAORGDWXVMJUEZ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(=C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.